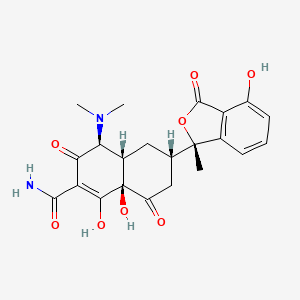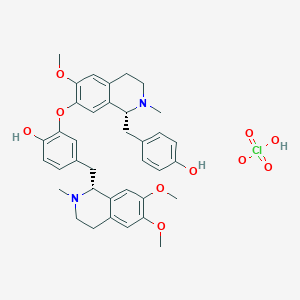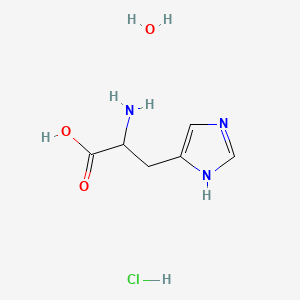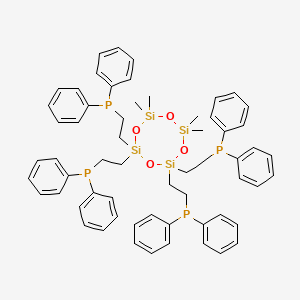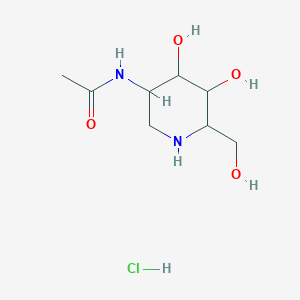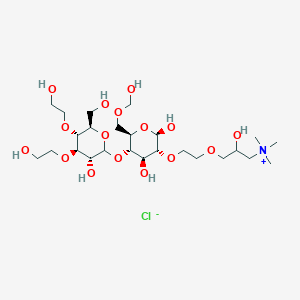
聚季铵盐-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride is a polymeric quaternary ammonium salt derived from hydroxyethyl cellulose. It is widely used in cosmetic and personal care products due to its excellent conditioning, anti-static, film-forming, and thickening properties . This compound is known for its ability to improve the texture and manageability of hair and skin, making it a popular ingredient in shampoos, conditioners, lotions, and other skincare products .
科学研究应用
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride has a wide range of applications in scientific research and industry:
Cosmetic Industry: It is extensively used in hair care products for its conditioning and anti-static properties.
Biomedical Research: Studies have explored its biocompatibility and potential use in ophthalmic viscosurgical devices.
Analytical Chemistry: [3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride is used in size exclusion chromatography for the analysis of polymers.
作用机制
Target of Action
Polyquaternium-10 (PQ-10) is a polymeric quaternary ammonium salt of hydroxyethyl cellulose . It is primarily targeted towards hair and skin, where it acts as a conditioning, anti-static agent, film former, thickener, and fixative . It is a key ingredient in many cosmetic products due to its conditioning ability .
Mode of Action
PQ-10 operates through a charge-driven interaction with its targets. Being a cationic polymer, it carries positive charges that bind with the negatively charged surfaces of hair and skin . When hair gets damaged due to excessive use of styling products or treatments, cysteic acid is formed, which makes the hair even more negatively charged. The positively charged PQ-10 easily binds with the negatively charged hair at several points through ionic interaction, thereby helping to smooth out the cuticle of strands . This interaction also reduces static electricity and forms films .
Biochemical Pathways
It is known that pq-10 forms a thin film on the surface of the skin, attracting moisture from the surroundings and helping to moisturize it . It also helps to retain the moisture on the skin by forming a thin film that acts as a barrier on the surface, preventing water loss .
Pharmacokinetics
It is known that pq-10 has, at most, only a low potential to penetrate the stratum corneum but is adsorbed by keratinous surfaces . This suggests that PQ-10 primarily remains on the surface of the skin and hair, where it exerts its effects.
Result of Action
The result of PQ-10’s action is primarily observed in the improved condition of hair and skin. It provides superb wet compatibility, good manageability, and curl retention . Its anti-static effect and film-forming ability help to keep hair strands soft, smooth, silky, and well-nourished, preventing frizzy and dry hair . For skin, it acts as a conditioning agent, making the skin soft and supple .
Action Environment
The action of PQ-10 can be influenced by environmental factors. For instance, the test media can impact the effect of the polymer, making effects of cationic polymers difficult to test . Furthermore, the presence of other substances, such as sodium lauryl sulfate (SLS), can interfere with the detection chemistry of PQ-10 . Sls can be readily separated from the pq-10/sls mixture by use of an anion-exchange resin .
生化分析
Biochemical Properties
Polyquaternium-10 is a cationic, surface-active polymer that is adsorbed by keratinous surfaces, such as hair and skin . The adsorption of the polymer is not readily affected by pH in the range of 4 to 10 . It undergoes slow hydrolytic cleavage outside this pH range .
Cellular Effects
Polyquaternium-10 has been shown to have a low degree of toxicity at test concentrations greater than those used in cosmetic products . It has, at most, only a low potential to penetrate the stratum corneum but is adsorbed by keratinous surfaces . In vitro cytotoxic activity of Polyquaternium-10 shows no statistically significant differences in relation to the control of hydroxypropylmethylcellulose (HPMC) in any of the cell lines used in the study .
Molecular Mechanism
Polyquaternium-10, being positively charged, neutralizes the negative charges of most shampoos and hair proteins, helping hair lie flat . Its positive charges also ionically bond it to hair and skin .
Temporal Effects in Laboratory Settings
Polyquaternium-10 alters the surface tension of aqueous solutions of anionic surfactants . Addition of 1% and 2% Polyquaternium-10 lowered the surface tension of aqueous solutions of sodium lauryl sulfate, sodium tridecylbenzenesulfonate, and potassium laurate .
Dosage Effects in Animal Models
The oral LD50 of Polyquaternium-10 was not obtained at 16 g/kg in rats . Inhalation, dermal, and ocular animal test data indicated, at most, only a low degree of toxicity at test concentrations of Polyquaternium-10 greater than those used in cosmetic products .
Transport and Distribution
Polyquaternium-10 is soluble in water and insoluble in alcohol and nonpolar organic solvents . It is used in cosmetics and has 0.5% maximum water insolubles, 1.7 to 2.2% nitrogen-containing components, 2% maximum ash (NaCl), and 6% maximum volatile material .
Subcellular Localization
Polyquaternium-10 is a surface-active polymer that is adsorbed by keratinous surfaces, such as hair and skin (stratum corneum) . The adsorption of the polymer is not readily affected by pH in the range of 4 to 10 .
准备方法
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride is synthesized through a reaction between hydroxyethyl cellulose and a cationic etherifying agent. The process typically involves the following steps :
Preparation of Cationic Etherifying Agent: This is done by reacting epoxy chloropropane with trimethylamine.
Reaction with Hydroxyethyl Cellulose: The cationic etherifying agent is then reacted with hydroxyethyl cellulose under alkaline conditions, usually in an alcohol-water solution.
Quaternization: The resulting product is quaternized to form [3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride.
Industrial production methods often involve optimizing reaction conditions to achieve high purity and quality of the final product. This includes controlling the temperature, pH, and reaction time to ensure consistent results .
化学反应分析
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride primarily undergoes reactions typical of quaternary ammonium compounds. These include:
Adsorption: It readily adsorbs onto keratinous surfaces such as hair and skin due to its cationic nature.
Interaction with Anionic Surfactants: [3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride can alter the surface tension of aqueous solutions containing anionic surfactants like sodium lauryl sulfate.
Stability: It is stable within a pH range of 4 to 8, making it suitable for use in various cosmetic formulations.
相似化合物的比较
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride is part of a larger family of polyquaternium compounds, each with unique properties and applications:
Polyquaternium-7: Known for its excellent conditioning properties, it is often used in hair care products to improve wet combing and reduce static.
Polyquaternium-11: Commonly found in hair mousses and lotions, it provides curl retention and volume.
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride stands out due to its high compatibility with a wide range of surfactants and its ability to provide superior conditioning and anti-static effects .
属性
CAS 编号 |
81859-24-7 |
|---|---|
分子式 |
C25H50ClNO16 |
分子量 |
656.1 g/mol |
IUPAC 名称 |
[3-[2-[2,4-dihydroxy-5-[3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C25H50NO16.ClH/c1-26(2,3)10-15(31)12-35-8-9-39-23-18(32)20(17(13-36-14-30)40-24(23)34)42-25-19(33)22(38-7-5-28)21(37-6-4-27)16(11-29)41-25;/h15-25,27-34H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
FQOVCYRTDMQFLY-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] |
物理描述 |
Whitish powder; [3V Sigma MSDS] |
相关CAS编号 |
81859-24-7 |
同义词 |
Amerchol JR 400; Catinal HC 100; Catinal HC 200; Catinal HC 35; Catinal LC 100; Catinal LC 200; Catinal PC 100; Celquat 230M; Celquat SC 230; Celquat SC 230M; Celquat SC 240C; Dekaquat 400KC; JR; JR 1; JR 125; JR 30M; JR 400; KG 30M; LR 300M; LR 400; |
产品来源 |
United States |
Q1: How does Polyquaternium-10 interact with hair?
A1: PQ-10 interacts with hair through electrostatic interactions. The negatively charged keratin surface of hair attracts the positively charged quaternary ammonium groups of PQ-10. This adsorption leads to the formation of a thin film on the hair surface. [, , ]
Q2: What are the downstream effects of this interaction?
A2: The adsorption of PQ-10 to hair results in several desirable effects:
- Improved combability: The film reduces friction between hair strands, making hair easier to comb, both wet and dry. [, , ]
- Enhanced feel: The film imparts a smooth and soft feel to the hair. [, ]
- Silicone deposition: PQ-10 aids in the deposition of silicone oils, often found in hair care products, onto the hair surface, further enhancing conditioning properties. [, , ]
Q3: What is the molecular formula and weight of Polyquaternium-10?
A3: Polyquaternium-10 is a polymer, meaning it consists of repeating structural units. While a specific molecular formula is not applicable, its structure is based on hydroxyethyl cellulose modified with quaternary ammonium groups. The molecular weight of PQ-10 can vary depending on the degree of polymerization, but commercial grades typically range from several hundred thousand to several million Daltons. [, , ]
Q4: Is there any spectroscopic data available for characterizing Polyquaternium-10?
A4: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like X-ray fluorescent spectroscopy have been used to study the deposition of silicone oil onto hair in the presence of PQ-10. [] Additionally, techniques like NMR could be employed to characterize the structure and degree of substitution in PQ-10. []
Q5: How does Polyquaternium-10 perform in different surfactant systems?
A5: PQ-10 exhibits good compatibility with various surfactant systems commonly used in shampoos and other personal care products. This compatibility is crucial for maintaining product clarity and facilitating the desired deposition of conditioning agents. [, , ]
Q6: Does the molecular weight of Polyquaternium-10 impact its performance?
A6: Yes, the molecular weight of PQ-10 influences its deposition behavior and overall performance. Higher molecular weight polymers generally exhibit greater deposition onto hair surfaces. [, ]
Q7: Does Polyquaternium-10 possess any catalytic properties?
A7: While PQ-10 is primarily recognized for its conditioning properties, research has explored its potential in facilitating the formation of specific material architectures. In one study, PQ-10 was used as a growth modifier in the synthesis of silicoaluminophosphate (SAPO-11). While not acting as a catalyst itself, PQ-10 influenced the crystallization process, leading to a hierarchical architecture in SAPO-11 with enhanced properties for hydroisomerization reactions. []
Q8: What is the environmental fate of Polyquaternium-10 after its use in cosmetics?
A8: After use, PQ-10 enters wastewater systems. A significant portion partitions to the solid phase, primarily through association with organic matter, during wastewater treatment processes. The remaining fraction is released into the environment via treated wastewater effluent. [, ]
Q9: What are the potential ecotoxicological effects of Polyquaternium-10?
A9: Research indicates that some polyquaterniums, particularly those with high charge densities, can negatively impact aquatic organisms like algae. The potential for environmental risk highlights the need for understanding the fate and effects of PQ-10 and exploring mitigation strategies. [, ]
Q10: Are there any known methods to mitigate the environmental impact of Polyquaternium-10?
A10: The presence of natural organic matter, like humic acid, in aquatic environments can mitigate the toxicity of cationic polymers like PQ-10. This mitigation occurs through complexation, reducing the effective concentration of free polymer available to interact with organisms. []
Q11: How is Polyquaternium-10 typically quantified?
A11: Several analytical techniques can be employed to quantify PQ-10:
- Potentiometric titration: This method, utilizing a polyion-sensitive electrode, allows for the quantification of PQ-10 in the presence of interfering surfactants like Sodium Lauryl Sulfate (SLS), often found in cosmetic formulations. []
- Fluorescent labeling: Attaching a fluorescent tag to PQ-10 allows for its visualization and quantification on hair fibers using techniques like fluorescent microscopy. [, ]
- Metachromatic polyelectrolyte titration: This method utilizes the color change of a metachromatic dye upon complexation with a polyelectrolyte like PQ-10 for quantification purposes. []
Q12: What is known about the dissolution and solubility behavior of Polyquaternium-10?
A12: As a water-soluble polymer, PQ-10 readily dissolves in aqueous solutions, which is essential for its incorporation into various cosmetic formulations. While specific dissolution rates are not extensively studied, factors such as molecular weight, degree of substitution, and the presence of other ingredients can influence its dissolution behavior. [, ]
Q13: Are there any alternatives to Polyquaternium-10 in hair care products?
A13: Yes, several alternative cationic polymers are used in hair care formulations, each with its own set of properties and performance characteristics:
- Guar Hydroxypropyltrimonium Chloride: Derived from guar gum, this cationic polymer offers conditioning benefits, often compared to PQ-10 in various studies. [, , , ]
- Other Polyquaterniums: The polyquaternium family includes a range of cationic polymers with varying structures and properties. For instance, Polyquaternium-7 and Polyquaternium-67 have also been explored for their hair conditioning properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



